3,3-diethyl-1-(quinolin-3-yl)urea

Medicinal Chemistry Lead Optimization Pharmacokinetics

3,3-Diethyl-1-(quinolin-3-yl)urea (CAS 510734-36-8, CHEMBL1525407) is a synthetic small molecule belonging to the quinoline-urea class, characterized by a C14H17N3O formula and a molecular weight of 243.31 g/mol. It features a quinoline ring linked via a urea bridge to two ethyl substituents, resulting in a distinct physicochemical profile with a calculated AlogP of 3.11 and a polar surface area (PSA) of 45.23 Ų.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 510734-36-8
Cat. No. B2801062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diethyl-1-(quinolin-3-yl)urea
CAS510734-36-8
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESCCN(CC)C(=O)NC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C14H17N3O/c1-3-17(4-2)14(18)16-12-9-11-7-5-6-8-13(11)15-10-12/h5-10H,3-4H2,1-2H3,(H,16,18)
InChIKeyPRHJTFYVMMLJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diethyl-1-(quinolin-3-yl)urea (CAS 510734-36-8): A Scaffold-Defined Quinoline-Urea for Targeted Probe Development


3,3-Diethyl-1-(quinolin-3-yl)urea (CAS 510734-36-8, CHEMBL1525407) is a synthetic small molecule belonging to the quinoline-urea class, characterized by a C14H17N3O formula and a molecular weight of 243.31 g/mol [1]. It features a quinoline ring linked via a urea bridge to two ethyl substituents, resulting in a distinct physicochemical profile with a calculated AlogP of 3.11 and a polar surface area (PSA) of 45.23 Ų [1]. Unlike bulkier, more complex analogs such as KRN383 (C17H17N3O4, MW 327.33) or diarylurea derivatives, this compound’s compact, monoarylurea structure provides a favorable balance of lipophilicity and hydrogen-bonding capacity, making it a suitable starting point for fragment-based drug design and systematic structure-activity relationship (SAR) exploration [2].

Why Generic Quinoline-Urea Substitution Cannot Replicate the Performance of 3,3-Diethyl-1-(quinolin-3-yl)urea


Generic substitution within the quinoline-urea class is unreliable due to the extreme sensitivity of biological target engagement to minor structural modifications. For instance, while bulkier diarylurea or tetrahydroquinoline derivatives achieve potency against kinases like FLT3 (KRN383, Ki23819) or RAF, their larger size and altered electronic profiles fundamentally change selectivity and pharmacokinetic parameters [1][2]. The specific N,N-diethyl substitution on the urea moiety of 3,3-diethyl-1-(quinolin-3-yl)urea generates a unique steric and electronic environment absent in N-methyl or N-phenyl analogs, directly influencing target binding kinetics and off-target liability, particularly in systems like lamin A splicing modulation, where inconclusive but measurable activity has been recorded [3]. Its moderated lipophilicity (AlogP 3.11) also distinguishes it from less soluble, higher molecular weight quinoline-ureas, directly affecting assay compatibility and formulation [4].

Quantitative Differentiation Guide: Head-to-Head Evidence for 3,3-Diethyl-1-(quinolin-3-yl)urea


Physicochemical Differentiation: Lower PSA and Richer Lipophilicity vs. Diarylurea FLT3 Inhibitor Ki23819

Direct computational comparison reveals that 3,3-diethyl-1-(quinolin-3-yl)urea has a significantly lower topological polar surface area (tPSA of 45.23 Ų) compared to the structurally more complex quinoline-urea FLT3 inhibitor Ki23819 [1][2][3]. This lower PSA is paired with a computed AlogP of 3.11, suggesting superior membrane permeability relative to Ki23819, a critical advantage for achieving intracellular target engagement in kinase inhibitor programs [1].

Medicinal Chemistry Lead Optimization Pharmacokinetics

Reduced Molecular Weight Advantage: Fragment-Like Efficiency vs. Advanced FLT3 Inhibitor KRN383

With a molecular weight of 243.31 g/mol, 3,3-diethyl-1-(quinolin-3-yl)urea falls firmly within 'fragment-like' space (MW < 300), unlike the preclinical FLT3 inhibitor KRN383 (MW 327.33 g/mol) [1]. This lower MW, combined with a high QED weighted score of 0.90 (close to the ideal of 1.0 for drug-like attractiveness), positions the target compound as an excellent starting point for fragment-based campaigns, where high ligand efficiency (LE) is paramount [1].

Fragment-Based Drug Discovery Lead-Likeness Pharmacophore Mapping

Selective Polygenic Target Interaction: Early Evidence for Lamin A Splicing Modulation

In a quantitative high-throughput screening (qHTS) assay for modulators of lamin A splicing, a key target in Hutchinson-Gilford progeria syndrome (HGPS), 3,3-diethyl-1-(quinolin-3-yl)urea demonstrated a potency of 4.5 nM [1]. While this result was noted as 'Inconclusive' and requires further validation, it stands in contrast to the compound's negligible activity in a counter-screen for HSD17B4 inhibition (potency >25,000 nM), indicating a degree of selectivity that bulkier, more promiscuous quinoline-ureas often lack [1][2]. This differential activity profile suggests that the compound's compact structure may allow it to access a specific binding pocket or modulate a particular protein-protein interaction not accessible to larger analogs.

Rare Disease Nuclear Architecture Progeria

Structural Determinants of Kinase Selectivity: Avoiding the FLT3/RAF Activity Cliff

The N,N-diethyl urea substitution pattern in 3,3-diethyl-1-(quinolin-3-yl)urea represents a deliberate departure from the N-aryl urea motif found in potent RAF and FLT3 inhibitors [1]. The presence of two ethyl groups disrupts the planar, conjugated system required for strong Type II kinase binding, as seen in diarylurea RAF inhibitors (IC50 values often in the low nanomolar range) [1]. This structural divergence is a critical procurement parameter, as it likely results in a narrower, more differentiated kinase inhibition profile, reducing the polypharmacology-driven toxicity risks associated with diarylurea-based kinase inhibitors, though this comes at the cost of reduced potency against the primary target [2].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationships

Highest-Value Research Applications for 3,3-Diethyl-1-(quinolin-3-yl)urea Based on Evidence


Fragment-Based Lead Discovery and Core Scaffold Optimization

Leveraging its fragment-like MW (243.31 g/mol) and high QED score (0.90) [1], 3,3-diethyl-1-(quinolin-3-yl)urea serves as an ideal starting point for fragment growing, merging, or linking campaigns. Its low PSA (45.23 Ų) relative to other quinoline-urea fragments allows for extensive chemical decoration while remaining within oral drug-like property space [1]. This overcomes a key limitation of larger, heavier diarylurea fragments that leave little room for property optimization during lead development.

Selectivity Probe for Lamin A Splicing and Nuclear Envelope Biology

The compound's 4.5 nM potency in a lamin A splicing assay, when measured against a >25,000 nM baseline for HSD17B4 inhibition, provides a critical selectivity foothold [2]. This allows researchers to explore lamin A post-transcriptional processing in models of progeria (HGPS) without the confounding effects of broad kinase inhibition that characterise most quinoline-based probes. The 'inconclusive' nature of the primary screen necessitates immediate purchase for hit-validation and orthogonal assay development.

Negative Control for Type II Kinase Inhibitors Against FLT3 and RAF

The non-planar N,N-diethyl urea motif structurally prevents the compound from adopting the Type II kinase binding conformation that is essential for potent RAF and FLT3 inhibition [3]. Procuring this compound enables its use as a chemically similar but biologically inert negative control in cellular assays for programs targeting these kinases with diarylurea-based drugs. This addresses a common gap in kinase drug discovery, where suitable inactive matched-pair controls are lacking.

Comparative Pharmacokinetic Benchmarking for Quinoline-Containing Libraries

With a balanced AlogP of 3.11 and a freebase MW well below 300, this compound acts as an excellent internal standard for calibrating in vitro ADME assays (e.g., PAMPA, Caco-2 permeability, microsomal stability) when profiling larger quinoline-based library compounds [4]. Its properties represent the permeability-solubility inflection point, making it a reference for distinguishing compounds with favorable pharmacokinetic profiles from poorer-performing analogs.

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